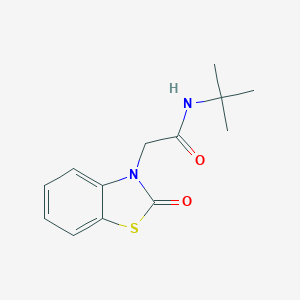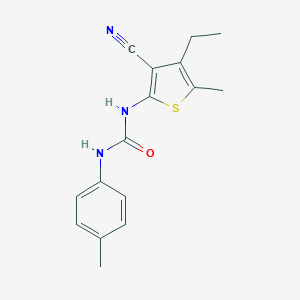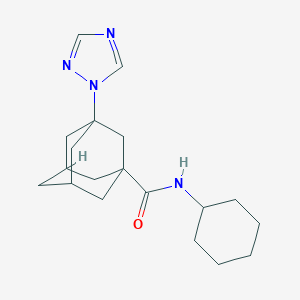
5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known by the name of 'compound 1' and has been found to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile involves the inhibition of PI3K enzymes. This inhibition results in the suppression of the PI3K/Akt/mTOR signaling pathway which is involved in various cellular processes such as cell growth, proliferation, and survival. This makes it a potential candidate for the development of targeted therapies for the treatment of various diseases.
Biochemical and Physiological Effects:
5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile has been found to possess various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, anti-proliferative, and anti-tumor activities. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile is its high selectivity towards PI3K enzymes. This makes it a potential candidate for the development of targeted therapies with minimal side effects. However, one of the limitations of this compound is its low solubility in water which can make it difficult to use in certain experimental procedures.
Future Directions
There are various future directions for the research on 5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile. Some of these include:
1. Studying the potential of this compound for the development of drugs for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
2. Investigating the mechanisms of action of this compound and its effects on various cellular processes.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Developing new synthetic methods for the preparation of this compound with improved yields and purity.
5. Exploring the potential of this compound for the development of targeted therapies with minimal side effects.
Conclusion:
In conclusion, 5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It has been found to possess inhibitory activity against various enzymes such as PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, making it a potential candidate for the development of drugs for the treatment of various diseases. Further research is required to fully understand the potential of this compound and its mechanisms of action.
Synthesis Methods
The synthesis of 5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile involves the reaction between 3,5-dichloro-4-pyridinecarbonitrile and 5-amino-1H-pyrazole-4-carbonitrile in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in good yields.
Scientific Research Applications
5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess inhibitory activity against various enzymes such as PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. This makes it a potential candidate for the development of drugs for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
properties
Product Name |
5-amino-1-(3,5-dichloropyridin-4-yl)-1H-pyrazole-4-carbonitrile |
|---|---|
Molecular Formula |
C9H5Cl2N5 |
Molecular Weight |
254.07 g/mol |
IUPAC Name |
5-amino-1-(3,5-dichloropyridin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H5Cl2N5/c10-6-3-14-4-7(11)8(6)16-9(13)5(1-12)2-15-16/h2-4H,13H2 |
InChI Key |
KQZVOMPKGCUZDG-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C=N1)Cl)N2C(=C(C=N2)C#N)N)Cl |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N2C(=C(C=N2)C#N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(E)-4-Hydroxybenzylidene]-6,7-dimethoxytetralin-1-one](/img/structure/B259395.png)
![N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine](/img/structure/B259398.png)






![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B259417.png)
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B259419.png)

![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)
methanone](/img/structure/B259423.png)